4-(2-Naphthalen-1-ylethenyl)pyridine
Overview
Description
4(1-Naphthylvinyl)pyridine hydrochloride. Cholinesterase inhibitor. Synonym: YuB 25.
Scientific Research Applications
Chemosensors for Transition Metal Ions
The compound has been studied for its potential as a chemosensor, particularly for transition metal ions. A research found that derivatives similar to 4-(2-Naphthalen-1-ylethenyl)pyridine exhibit remarkable selectivity towards Cu²⁺ ions in certain mixtures. These interactions are often accompanied by a visible color change, which is a desirable feature in chemosensor design (Gosavi-Mirkute et al., 2017).
Selectivity in Fluorescence Emission
The compound's derivatives have been shown to interact with various metal ions, influencing fluorescence emission. This property allows the development of selective fluorescence emission systems for specific metal ions like Mn²⁺ and Cd²⁺, enabling the creation of fluorescence ON and OFF states at different concentrations. This selectivity and responsiveness to metal ions are valuable in fields like analytical chemistry and environmental monitoring (Jali, Masud & Baruah, 2013).
Photochromic and Fluorescent Properties
The derivatives of 4-(2-Naphthalen-1-ylethenyl)pyridine show promising photochromic properties. When exposed to light, these compounds exhibit changes in color, which is a result of different substituent and aryl moiety effects. Such materials can be useful in creating light-sensitive switches and sensors, with applications spanning from smart windows to data storage technologies (Wang et al., 2012).
Optical Sensing Structures
The integration of 4-(2-Naphthalen-1-ylethenyl)pyridine derivatives into polymeric systems can lead to the development of novel optical sensing structures. These structures are valuable in detecting specific chemical responses, such as the presence of certain ions or molecules. The potential applications of such systems include environmental monitoring and clinical diagnostics (Li et al., 2019).
properties
IUPAC Name |
4-(2-naphthalen-1-ylethenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKDRTOVVLNOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028523 | |
Record name | Naphthylvinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthalen-1-ylethenyl)pyridine | |
CAS RN |
16375-56-7 | |
Record name | 4-[2-(1-Naphthalenyl)ethenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16375-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthylvinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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